1,4-Bis(4-phenoxybenzoyl)benzene

Overview

Description

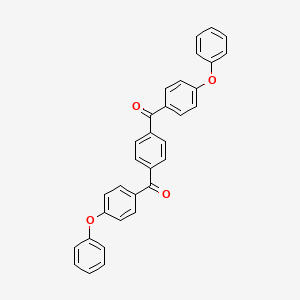

1,4-Bis(4-phenoxybenzoyl)benzene is a chemical compound with the molecular formula C32H22O4 and a molecular weight of 470.52 . It is a solid substance at ambient temperature .

Synthesis Analysis

This compound can be synthesized by reacting terephthaloyl chloride with diphenyl ether in a reaction solvent and in the presence of a Lewis acid . This reaction results in a product mixture that includes a this compound-Lewis acid complex .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,4-phenylenebis group ((4-phenoxyphenyl)methanone) and two phenoxybenzoyl groups .Chemical Reactions Analysis

The synthesis reaction of this compound involves a Friedel-Crafts reaction . The product mixture obtained from the reaction is then subjected to a solid/liquid separation step to recover solid this compound .Physical And Chemical Properties Analysis

This compound has a boiling point of 216-218°C . It has a density of 1.216 and a vapor pressure of 0-0Pa at 25°C . The compound is a crystalline solid and is white in color .Scientific Research Applications

Luminescent Properties and Photophysics

- Shankar et al. (2014) explored the luminescent properties of rhenium(I)-based helicates and mesocates using semirigid ligands, including 1,4-bis(4-phenoxybenzoyl)benzene derivatives. These complexes exhibited dual emissions in solution and solid state, highlighting their potential in photophysical applications (Shankar et al., 2014).

Synthesis and Chemical Properties

- Imoto et al. (2010) discussed the synthesis of this compound-related compounds as precursors for thermally stable plastics. These materials have applications in creating insulators and protective films for semiconductors (Imoto et al., 2010).

Novel Polymeric Materials

- Xin-hai (2010) synthesized a compound related to this compound for creating novel fluorine-containing polyetherimide. This research highlights the compound's role in developing new materials with desirable properties like thermal stability (Yu Xin-hai, 2010).

Supramolecular Chemistry

- Dai et al. (2010) investigated the impact of flexible carboxylate ligands, including derivatives of this compound, on the structures of metal-organic supramolecules. These findings contribute to the understanding of molecular assembly in coordination chemistry (Dai et al., 2010).

Poly(aryl ether ketone)s Synthesis

- Cai et al. (2013) synthesized a novel monomer related to this compound for creating poly(aryl ether ketone)s. These polymers exhibited high thermal stability and resistance to organic solvents, making them suitable for advanced technological applications (Cai et al., 2013).

Molecular Crystallography

- Hijikata et al. (2010) examined the molecular structure of a derivative of this compound, revealing insights into molecular orientations and intermolecular interactions. This research is vital for understanding the structural aspects of organic compounds (Hijikata et al., 2010).

Electrochemical Applications

- Kim et al. (2020) explored the use of a compound related to this compound in creating fluorinated sulfonated poly(arylene ether) copolymers for proton exchange membranes. This application is crucial for developing materials with high conductive and stable properties (Kim et al., 2020).

Advanced Polymer Research

- Toiserkani (2011) reported on the synthesis of new poly(ether-imide)s with this compound derivatives. These polymers exhibited high glass transition temperatures and decomposition temperatures, indicating their potential in high-performance applications (Toiserkani, 2011).

Novelty in Material Chemistry

- Zhang et al. (2011) synthesized this compound-based dicyanate with unique properties like low dielectric and water absorption performance, expanding the potential uses in material science (Zhang et al., 2011).

Mechanism of Action

Mode of Action

The mode of action of 1,4-Bis(4-phenoxybenzoyl)benzene involves the formation of a Lewis acid complex. This is achieved by reacting terephthaloyl chloride with diphenyl ether in the presence of a Lewis acid . The resulting product mixture comprises a this compound-Lewis acid complex .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, a specific method for manufacturing this compound involves carrying out the synthesis reaction at a specific temperature to minimize the amount of heat used in the preparation process while maintaining the same yield as that of the existing preparation method .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H317, H319, and H335, indicating that it can cause skin irritation, allergic skin reactions, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Recent research has focused on optimizing the synthesis process of 1,4-Bis(4-phenoxybenzoyl)benzene. For instance, when the synthesis reaction is carried out at a specific temperature, the amount of heat used in the preparation process can be minimized while maintaining the same yield as that of the existing preparation method . In addition, waste solvent generated in the preparation process does not undergo a color change and thus can be reused, providing energy-saving effects .

properties

IUPAC Name |

[4-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O4/c33-31(25-15-19-29(20-16-25)35-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(34)26-17-21-30(22-18-26)36-28-9-5-2-6-10-28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJVKSITTJQWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074056 | |

| Record name | Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54299-17-1 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-phenoxyphenyl)methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54299-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,4-phenylenebis((4-phenoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054299171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylenebis[(4-phenoxyphenyl)methanone] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

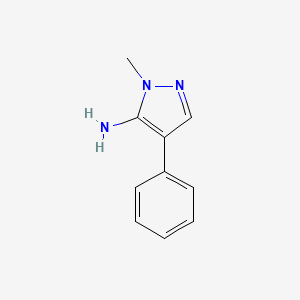

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane](/img/structure/B1597819.png)